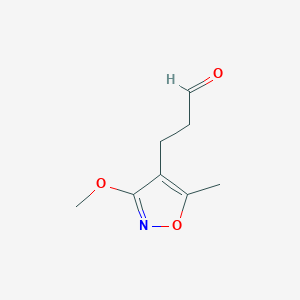
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde, also known as MMP, is a chemical compound that is widely used in scientific research. It is a derivative of isoxazole and is commonly used as a building block in the synthesis of various compounds.
Mechanism Of Action
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol. It is also a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to bind to the active site of 5-lipoxygenase, thereby inhibiting its activity. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to modulate the activity of GABA receptors.
Biochemical And Physiological Effects
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory mediators, such as leukotrienes, and to induce apoptosis in cancer cells. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitters in the central nervous system.
Advantages And Limitations For Lab Experiments
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is a versatile building block that can be used in the synthesis of various compounds for scientific research. Its synthesis is relatively straightforward and can be carried out using readily available reagents. However, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is a highly reactive compound that can undergo rapid degradation in the presence of air and moisture. Therefore, it must be stored under inert conditions to ensure its stability.
Future Directions
There are several future directions for the use of 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde in scientific research. One potential application is in the synthesis of compounds that have potential anti-inflammatory and anti-cancer properties. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be used in the synthesis of compounds that modulate the activity of GABA receptors, which have been implicated in a range of neurological disorders, including anxiety, depression, and epilepsy. Furthermore, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be used in the synthesis of compounds that have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Synthesis Methods
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be synthesized via various methods, including the reaction of 3-methoxy-5-methylisoxazole with acrolein in the presence of a base. The reaction yields 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde as a yellow oil, which can be purified by column chromatography. Other methods of synthesis include the reaction of 3-methoxy-5-methylisoxazole with crotonaldehyde or acetaldehyde in the presence of a base.
Scientific Research Applications
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is widely used as a building block in the synthesis of various compounds for scientific research. It is commonly used in the synthesis of ligands for GABA receptors, which are involved in the regulation of neurotransmitters in the central nervous system. 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is also used in the synthesis of inhibitors for enzymes involved in the biosynthesis of fatty acids and cholesterol. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is used in the synthesis of compounds that have potential anti-inflammatory and anti-cancer properties.
properties
CAS RN |
154229-60-4 |
|---|---|
Product Name |
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde |
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(3-methoxy-5-methyl-1,2-oxazol-4-yl)propanal |
InChI |
InChI=1S/C8H11NO3/c1-6-7(4-3-5-10)8(11-2)9-12-6/h5H,3-4H2,1-2H3 |
InChI Key |
JAEJHAKISZEODP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)OC)CCC=O |
Canonical SMILES |
CC1=C(C(=NO1)OC)CCC=O |
synonyms |
4-Isoxazolepropanal,3-methoxy-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



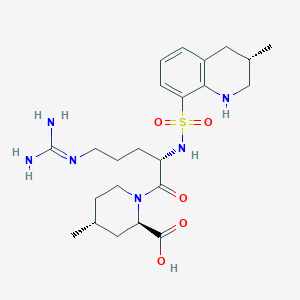

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
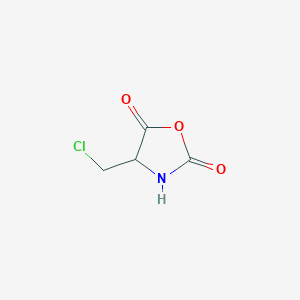
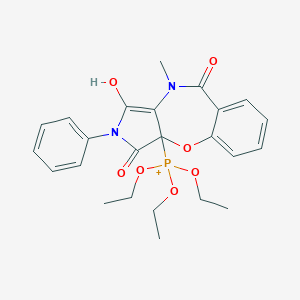
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
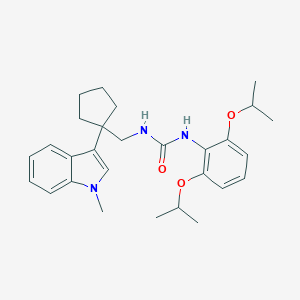
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
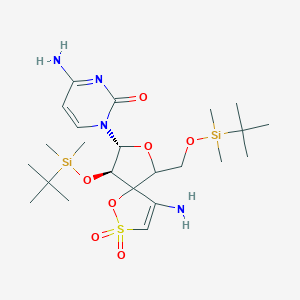
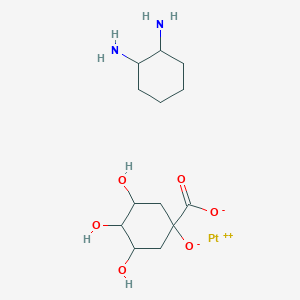
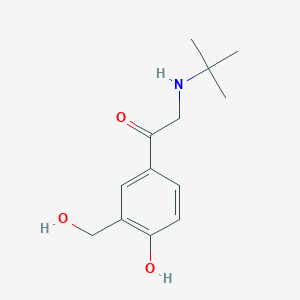
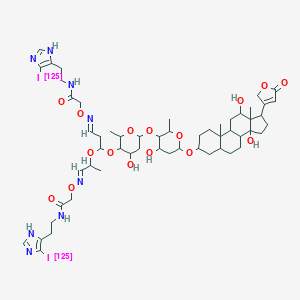

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)